molecular formula C14H15F3O3 B1323490 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid CAS No. 502651-28-7

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid

Cat. No.: B1323490
CAS No.: 502651-28-7
M. Wt: 288.26 g/mol
InChI Key: WLBWMKYXVVNJTJ-UHFFFAOYSA-N
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Description

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid is an organic compound with the molecular formula C14H15F3O3 and a molecular weight of 288.26 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a keto group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with a suitable heptanoic acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid
  • 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid
  • 7-Oxo-7-(3-difluoromethylphenyl)heptanoic acid

Uniqueness

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-6-4-5-10(9-11)12(18)7-2-1-3-8-13(19)20/h4-6,9H,1-3,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWMKYXVVNJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620423
Record name 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-28-7
Record name 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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